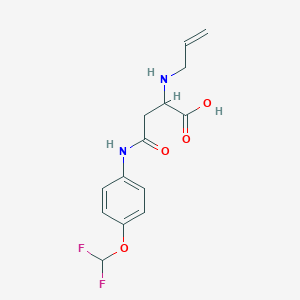

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid

Description

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid is a synthetic 4-oxobutanoic acid derivative characterized by two key substituents:

- 4-(Difluoromethoxy)phenyl group: A para-substituted aryl ring with a difluoromethoxy (–OCF₂H) group, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

This compound belongs to a broader class of 4-oxobutanoic acid derivatives, which are frequently explored for their biological activities, including anti-inflammatory, hypolipidemic, and enzyme-inhibitory properties .

Properties

IUPAC Name |

4-[4-(difluoromethoxy)anilino]-4-oxo-2-(prop-2-enylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N2O4/c1-2-7-17-11(13(20)21)8-12(19)18-9-3-5-10(6-4-9)22-14(15)16/h2-6,11,14,17H,1,7-8H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHLSEOJZZACQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid typically involves the following steps:

Starting Materials: : Allylamine, 4-(difluoromethoxy)aniline, and succinic anhydride.

Reaction: : The allylamine is reacted with succinic anhydride under controlled conditions to form the intermediate product, which is further reacted with 4-(difluoromethoxy)aniline.

Conditions: : Reactions are typically conducted in anhydrous solvents, under inert atmosphere, and at temperatures ranging from room temperature to moderate heat.

Industrial Production Methods

In industrial settings, the production methods are scaled up, involving continuous flow reactors and automated synthesis processes. Advanced purification techniques like crystallization and chromatography are employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: : It can be oxidized to introduce functional groups or increase its molecular complexity.

Reduction: : Reduction reactions can modify the functional groups, altering its reactivity.

Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, yielding diverse derivatives.

Common Reagents and Conditions

Typical reagents used in these reactions include:

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Catalysts: : Palladium on carbon, platinum oxide. Reactions are usually performed in solvents like dichloromethane, ethanol, or water, with precise temperature and pH control.

Major Products Formed

The major products of these reactions vary based on the conditions and reagents but often include:

Oxidized derivatives with additional functional groups.

Reduced compounds with modified functional groups.

Substituted analogs retaining the core structure.

Scientific Research Applications

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid has extensive scientific research applications, including:

Chemistry

Synthesis of complex molecules: : Its unique structure makes it a valuable building block.

Catalysis research: : It serves as a ligand in metal-catalyzed reactions.

Biology

Enzyme inhibition studies: : Its structure allows it to interact with various enzymes.

Molecular probes: : Used in studies involving molecular interactions.

Medicine

Drug development: : Investigated for its potential pharmacological properties.

Disease models: : Used in research to understand disease mechanisms.

Industry

Materials science: : Utilized in the development of advanced materials.

Chemical manufacturing: : Integral in producing high-value chemicals.

Mechanism of Action

Molecular Targets and Pathways

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid exerts its effects through specific molecular targets, including enzymes and receptors. Its mechanism involves:

Binding to active sites: : Inhibiting enzyme function or modulating receptor activity.

Pathway modulation: : Influencing biochemical pathways critical for cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous 4-oxobutanoic acid derivatives, focusing on substituents, physicochemical properties, and reported activities:

Substituent-Driven Functional Differences

- Fluorinated vs. Non-Fluorinated Aryl Groups: The difluoromethoxy group in the target compound (–OCF₂H) increases electronegativity and resistance to oxidative metabolism compared to non-fluorinated aryl groups (e.g., 2,4-dimethylphenyl in ). This modification may improve bioavailability in vivo .

- Amino Group Variations: The allylamino group offers greater conformational flexibility compared to rigid substituents like isobutylamino (in ) or carboxymethylsulfanyl (in ). This flexibility may influence binding affinity to target proteins.

Biological Activity

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, antioxidant properties, and potential roles in drug development.

Chemical Structure and Properties

The compound features an allylamino group and a difluoromethoxy phenyl group, which contribute to its reactivity and biological activity. The molecular formula is CHFNO, and it has a molecular weight of approximately 300.28 g/mol.

This compound exerts its effects through specific interactions with molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways crucial for various physiological processes.

Enzyme Inhibition Studies

Recent studies have demonstrated the compound's potential as an enzyme inhibitor. For example, it has shown significant inhibitory activity against:

- Cholinesterases : Implicated in neurodegenerative diseases.

- Tyrosinase : Important in melanin production and skin pigmentation disorders.

- Amylase and Glucosidase : Relevant for diabetes management.

These findings suggest that the compound could be beneficial in developing treatments for conditions such as Alzheimer's disease and diabetes.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, indicating its ability to scavenge free radicals. This property is crucial for preventing oxidative stress-related diseases.

Study on Anticancer Properties

A recent study investigated the anticancer effects of the compound on pancreatic cancer cell lines (PANC-1). The results indicated:

- Significant Cytotoxicity : The compound induced apoptosis in cancer cells, suggesting a potential role in cancer therapy.

- Molecular Docking Studies : These studies supported the interaction of the compound with key proteins involved in cancer progression.

Comparative Analysis

When compared to similar compounds, such as other allylamino derivatives, this compound exhibited:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Allylamino)-4-aminobutanoic acid | Lacks difluoromethoxy group | Lower enzyme inhibition |

| 4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid | Missing allylamino group | Reduced reactivity |

| Allylamino-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid | Contains methoxy instead of difluoromethoxy | Different bioactivity profile |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid in academic settings?

The compound can be synthesized via a multi-step approach:

- Step 1 : Knoevenagel condensation of 4-(difluoromethoxy)aniline with a suitable carbonyl precursor (e.g., maleic anhydride) to form the 4-oxobutanoic acid backbone .

- Step 2 : Introduction of the allylamino group via nucleophilic substitution or reductive amination, ensuring regioselectivity by optimizing reaction solvents (e.g., DMF or THF) and temperature (60–80°C) .

- Step 3 : Final purification using recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Validate purity via HPLC or LC-MS .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- NMR Spectroscopy : Use and NMR to confirm the allylamino and difluoromethoxy substituents. NMR is critical for verifying the difluoromethoxy group’s integrity .

- X-ray Crystallography : Resolve stereochemistry (if chiral centers exist) and confirm hydrogen-bonding patterns in the crystal lattice .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) functional groups .

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

- Enzyme Inhibition Assays : Test against targets like kynurenine-3-hydroxylase (IC determination) or cyclooxygenase (COX) isoforms using fluorometric or colorimetric substrates .

- Antimicrobial Screening : Use broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Assays : Evaluate in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays, with IC calculations .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity while minimizing side reactions?

- Computational Reaction Design : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict optimal solvents (e.g., polar aprotic) or catalysts (e.g., p-TsOH) .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates .

- Taguchi Method : Design experiments to test variables (temperature, stoichiometry) and identify critical parameters affecting yield .

Q. How should contradictions in enzyme inhibition data across studies be addressed?

- Purity Validation : Confirm compound integrity via NMR and chiral HPLC to rule out impurities or stereoisomers .

- Assay Standardization : Use internal controls (e.g., known COX inhibitors) and replicate under identical buffer/pH conditions .

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. What computational methods predict its interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or kynurenine-3-hydroxylase, focusing on hydrogen bonds with the difluoromethoxy group .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding free energy (MM-PBSA/GBSA) .

- QSAR Modeling : Coralate structural descriptors (e.g., logP, polar surface area) with IC values to guide derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.